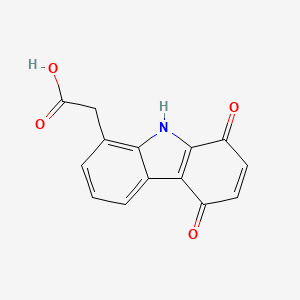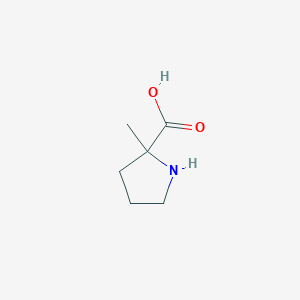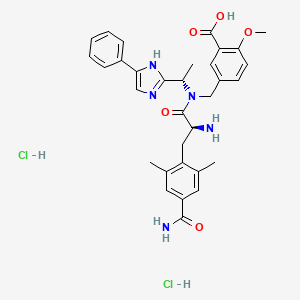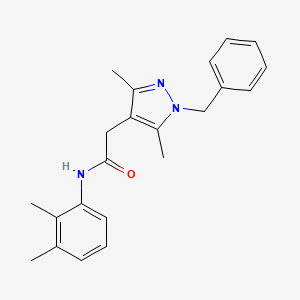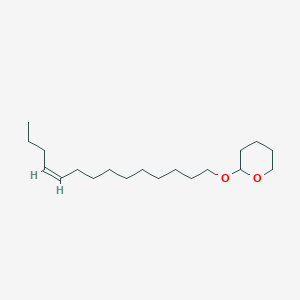
1-Methylpiperazine-d4 Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperazine dihydrochloride is a chemical compound with the molecular formula CHClN . It has an average mass of 173.084 Da and a monoisotopic mass of 172.053406 Da . It is also known by other names such as 1-Methylpiperazindihydrochlorid (German), 1-Méthylpipérazine, dichlorhydrate (French), and Piperazine, 1-methyl-, hydrochloride (1:2) .
Synthesis Analysis
The synthesis of 1-Methylpiperazine-d4 Dihydrochloride involves several methods. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the reduction of MNP with zinc powder in acetic acid or with hydrogen using a palladium catalyst .Molecular Structure Analysis
The molecular structure of 1-Methylpiperazine-d4 Dihydrochloride can be represented by the IUPAC Standard InChI: InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3 . The CAS Registry Number for this compound is 109-01-3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methylpiperazine-d4 Dihydrochloride include a molecular weight of 100.1622 . It has an average mass of 173.084 Da and a monoisotopic mass of 172.053406 Da .Wissenschaftliche Forschungsanwendungen
Trends and Applications in Medicinal Chemistry The N-phenylpiperazine subunit, closely related to 1-Methylpiperazine derivatives, is a versatile scaffold used extensively in medicinal chemistry. Some derivatives have reached late-stage clinical trials, especially for the treatment of CNS disorders, demonstrating the 'druglikeness' of this scaffold. The scaffold is versatile and can be modulated for various therapeutic areas, suggesting broad applications in drug discovery (Maia, Tesch, & Fraga, 2012).
Pharmacokinetics and Metabolism Studies Arylpiperazine derivatives, which include structures similar to 1-Methylpiperazine-d4 Dihydrochloride, have been the focus of extensive pharmacokinetic and metabolism studies. These compounds are known for their variety of effects related to serotonin receptor activities and undergo extensive metabolism, including N-dealkylation. Studies in this field contribute to understanding the disposition, metabolism, and pharmacological actions of these compounds, which are crucial for their therapeutic applications (Caccia, 2007).
Biological Interactions and Potential Uses Compounds like Hoechst 33258, a benzimidazole derivative with similarities to the piperazine structure, bind strongly to the minor groove of DNA, showing specificity for AT-rich sequences. Such compounds are widely used as fluorescent DNA stains and find applications in cell biology, chromosome analysis, and radioprotection. This indicates the potential for derivatives like 1-Methylpiperazine-d4 Dihydrochloride to be used in similar domains, especially where specific interactions with biological molecules are of interest (Issar & Kakkar, 2013).
Safety And Hazards
Zukünftige Richtungen
The piperazine moiety, which is a part of 1-Methylpiperazine-d4 Dihydrochloride, is often found in drugs or bioactive molecules. This widespread presence is due to its different possible roles and the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . Therefore, future research could focus on exploring more applications of this compound in various fields.
Eigenschaften
CAS-Nummer |
81586-76-7 |
|---|---|
Produktname |
1-Methylpiperazine-d4 Dihydrochloride |
Molekularformel |
C₅H₁₀D₄Cl₂N₂ |
Molekulargewicht |
177.11 |
Synonyme |
N-Methylpiperazine-d4 Dihydrochloride; 4-Methyl-piperazine-2,2,6,6-d4 Dihydrochloride; 1-Methylpiperazine-3,3,5,5-d4 Dihydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



